Quinuclidine-3-carbohydrazide
Description
Quinuclidine-3-carbohydrazide is a bicyclic heterocyclic compound featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted with a carbohydrazide group at position 3. A notable derivative, 3-Hydroxy-N′-{[4-(trifluoromethyl)phenyl]sulfonyl}quinuclidine-3-carbohydrazide hydrochloride (1:1), has been synthesized with a molecular formula of C₁₅H₁₉ClF₃N₃O₄S and a molecular weight of 429.84 g/mol .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carbohydrazide |
InChI |
InChI=1S/C8H15N3O/c9-10-8(12)7-5-11-3-1-6(7)2-4-11/h6-7H,1-5,9H2,(H,10,12) |
InChI Key |
JXKIYTWJAZONAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Quinuclidine-3-carbohydrazide derivatives with structurally related carbohydrazides and hydrazones:
Key Observations:
- Substituent Diversity: The quinuclidine derivative features a sulfonyl-trifluoromethylphenyl group, which enhances steric bulk and electronic effects compared to simpler carbohydrazides like the quinoline-based compound .
- Heterocyclic Cores: Quinuclidine’s rigid bicyclic structure contrasts with the planar aromatic systems of quinoline and quinoxaline , which may influence binding to biological targets via π-π interactions.
Stability and Reactivity
- The sulfonyl group in likely increases hydrolytic stability compared to hydrazones like , which are prone to hydrolysis under acidic conditions.
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